N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its versatility and reactivity in various chemical reactions .
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Biochemical Analysis
Biochemical Properties
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division. Additionally, it affects gene expression by binding to specific transcription factors, thereby altering the transcription of target genes. These changes in cellular processes can lead to significant alterations in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods. Degradation can occur under certain conditions, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes responsible for the biosynthesis of certain metabolites, leading to changes in metabolite levels. Additionally, it can interact with cofactors, modulating their availability and activity, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-14-8-4-1-2-5-9-14)12-15-13-25-18(20-15)21-26(23,24)16-10-6-3-7-11-16/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIEIGQOFCFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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